Fexofenadine hydrochloride

描述

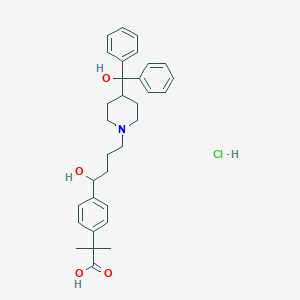

Fexofenadine hydrochloride (FEX), chemically designated as 2-[4-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}butyl)phenyl]-2-methylpropanoic acid hydrochloride (1:1), is a second-generation antihistamine with the molecular formula C₃₂H₄₀ClNO₄ and a molecular weight of 538.125 g/mol . It is the active carboxylate metabolite of terfenadine, developed to eliminate the cardiotoxic risks associated with its parent compound . FEX selectively antagonizes peripheral H₁ receptors, effectively alleviating symptoms of allergic rhinitis and chronic idiopathic urticaria (CIU) without crossing the blood-brain barrier, thereby minimizing sedative effects .

FEX is marketed under brand names such as Allegra and Telfast, available in tablets (60 mg, 120 mg, 180 mg) and oral suspensions. Its pharmacokinetics include rapid absorption (Tmax: 1–3 hours), linear dose proportionality, and primary excretion via feces (80%) and urine (11%) . Analytical methods for its quantification, such as reverse-phase high-performance liquid chromatography (RP-HPLC) and spectrophotometry, demonstrate high precision (RSD < 1%) and linearity (r² = 0.9999) .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of fexofenadine hydrochloride typically involves the reduction of a carboxylate derivative, followed by hydrolysis with a base such as alkali metal hydroxides to obtain the carboxylic acid derivative . Another method involves the use of intermediates that undergo specific reactions to form fexofenadine .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving fexofenadine and citric acid in ethanol, followed by drying under reduced pressure to remove ethanol. The dry product is then mixed with microcrystalline cellulose and polyvinylpolypyrrolidone, and finally tabletted with magnesium stearate .

化学反应分析

Types of Reactions: Fexofenadine hydrochloride primarily undergoes substitution reactions due to its structure. It does not readily participate in oxidation or reduction reactions under normal physiological conditions .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include alkali metal hydroxides for hydrolysis and ethanol for dissolution .

Major Products Formed: The major product formed from the synthesis of this compound is the carboxylic acid derivative, which is then converted to the hydrochloride salt for pharmaceutical use .

科学研究应用

Seasonal Allergic Rhinitis

Fexofenadine has been shown to significantly alleviate symptoms of seasonal allergic rhinitis. A meta-analysis involving over 3,600 patients demonstrated that fexofenadine effectively reduced the Total Symptom Severity Score (TSS) compared to placebo. The standardized mean difference was -0.33 (95% CI -0.47 to -0.18, p < 0.0001), indicating substantial efficacy in symptom relief .

Table 1: Efficacy of Fexofenadine in Seasonal Allergic Rhinitis

| Study | Sample Size | Treatment Group | Placebo Group | TSS Reduction (Mean ± SD) | p-value |

|---|---|---|---|---|---|

| Study 1 | 3687 | 1910 | 1777 | -0.33 ± 0.15 | <0.0001 |

| Study 2 | 2154 | 1080 | 1074 | -1.42 ± 0.25 | <0.0005 |

Chronic Idiopathic Urticaria

In the treatment of chronic idiopathic urticaria, fexofenadine has demonstrated significant efficacy in reducing itching and rash severity. In clinical trials, patients reported a marked decrease in the severity of urticaria symptoms when treated with fexofenadine compared to placebo .

Pediatric Dosing Strategy

A notable case study utilized mixed-effects covariate analysis to optimize dosing strategies for pediatric patients using this compound. This approach allowed for rapid selection of effective doses based on individual patient characteristics and response profiles, demonstrating the compound's adaptability in diverse populations .

Environmental Exposure Impact

A phase 3 clinical trial assessed the impact of environmental pollutants on allergic rhinitis symptoms and the efficacy of fexofenadine in mitigating these effects. The study found that fexofenadine significantly reduced Total Nasal Symptom Scores (TNSS) during exposure to diesel exhaust particulates combined with ragweed pollen, highlighting its role in managing exacerbated allergic responses .

Pharmacokinetics and Safety Profile

Fexofenadine exhibits a favorable pharmacokinetic profile with rapid absorption and peak plasma concentrations typically reached within two to three hours post-administration. It is primarily excreted unchanged in the urine, with minimal metabolism by the liver, which reduces the risk of drug-drug interactions .

In terms of safety, fexofenadine is generally well-tolerated with a low incidence of side effects. Common adverse effects may include headache and dizziness but are less frequent than those associated with first-generation antihistamines .

作用机制

Fexofenadine hydrochloride exerts its effects by selectively antagonizing the H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . By blocking histamine from binding to these receptors, it prevents the cascade of allergic symptoms such as sneezing, itching, and hives . The compound does not cross the blood-brain barrier significantly, which reduces the risk of sedation .

相似化合物的比较

Comparative Analysis with Similar Compounds

Efficacy in Allergic Rhinitis: FEX vs. Loratadine

A randomized, double-blind study compared FEX (120 mg/day) and loratadine (10 mg/day) in seasonal allergic rhinitis patients. Key findings include:

- Symptom Reduction: Both FEX and loratadine significantly improved nasal congestion, sneezing, and rhinorrhea compared to placebo. However, FEX demonstrated superior long-lasting relief (24-hour efficacy) due to its extended half-life (~14 hours) .

- Quality of Life : FEX-treated patients reported greater improvements in work productivity and daily activities, as measured by the Work Productivity and Activity Impairment (WPAI) questionnaire .

| Parameter | Fexofenadine (120 mg) | Loratadine (10 mg) | Placebo |

|---|---|---|---|

| Total Symptom Score Reduction | 45% | 42% | 28% |

| 24-Hour Efficacy | Sustained | Moderate decline | None |

| HRQL Improvement | Significant (p < 0.05) | Moderate | Minimal |

Pharmacokinetics and Formulation Stability

- P-glycoprotein (P-gp) Interaction : FEX is a P-gp substrate, limiting its brain exposure. In vivo studies showed consistent P-gp efflux ratios (~50) regardless of administration route (direct or via terfenadine metabolism) .

- Dissolution Profiles : FEX tablets exhibit variable dissolution rates depending on formulation. For example, in 0.01 M HCl, tablets achieved >80% dissolution within 15 minutes under paddle agitation (75 rpm), whereas capsules required basket agitation (100 rpm) .

| Dosage Form | Medium | Agitation | Dissolution (%) |

|---|---|---|---|

| Tablets | 0.01 M HCl | Paddle (75 rpm) | 85–92 |

| Capsules | 0.01 M HCl | Basket (100 rpm) | 78–84 |

Impact on Quality of Life in Chronic Urticaria

In a 4-week study of CIU patients, FEX (180 mg/day) improved Dermatology Life Quality Index (DLQI) scores by 58%, significantly outperforming placebo (p = 0.0219). Key domains enhanced included "symptoms and feelings" (p = 0.0119) and "personal relationships" (p = 0.0091) .

常见问题

Q. Basic: What validated chromatographic methods are recommended for quantifying Fexofenadine hydrochloride in combination with other active ingredients?

Answer:

The RP-HPLC method using a C18 column (100 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 50:50 v/v) is validated for simultaneous quantification of this compound and Ambroxol hydrochloride. Key parameters include a flow rate of 1.0 mL/min, detection at 220 nm, and linearity over 10–60 µg/mL for Fexofenadine . System suitability requires a resolution ≥2.0 between peaks and RSD ≤2% for repeatability .

Q. Basic: How can non-aqueous potentiometric titration replace HPLC for purity assessment of this compound?

Answer:

A glacial acetic acid–acetic anhydride (1:3) solvent system improves the potentiometric titration method by eliminating toxic mercuric acetate. The method shows a sharp potential jump (≥50 mV) and agrees with HPLC results (RSD <0.5%). Validation includes recovery studies (98–102%) and precision testing (n=6, RSD ≤1.5%) .

Q. Advanced: How to resolve discrepancies between titration and HPLC results in purity analysis?

Answer:

Cross-validate using spike-and-recovery experiments to identify matrix interferences. For example, if titration overestimates purity, assess residual water content (which affects glacial acetic acid reactivity) or confirm HPLC column efficiency (e.g., tailing factor ≤2.0) . Adjust mobile phase pH (e.g., pH 3.0 to 2.5) to enhance peak symmetry if needed .

Q. Advanced: What methodological considerations are critical for quantifying trace impurities in this compound formulations?

Answer:

Use gradient HPLC with a C18 column and mobile phase combining ammonium acetate buffer (10 mM, pH 4.5) and methanol. Key steps:

- Impurity identification: Compare relative retention times (e.g., decarboxylated degradant at RRT 6.7) .

- Quantification: Apply relative response factors (RRF) for impurities lacking reference standards. For example, use RRF=1.1 for the decarboxylated degradant and RRF=0.394 for ephedrone .

- Validation: Ensure LOQ ≤0.05% and linearity over 0.05–1.5% .

Q. Basic: What dissolution testing protocols are standard for extended-release this compound tablets?

Answer:

For USP-compliant dissolution testing:

- Apparatus: Paddle (USP II) at 50 rpm.

- Medium: 900 mL phosphate buffer (pH 6.8) at 37°C.

- Tolerances: ≥80% dissolution in 30 min for Fexofenadine . Use HPLC to quantify dissolved drug (column: L1, mobile phase: methanol:buffer) with RSD ≤2% .

Q. Advanced: How to model pediatric dosing for this compound using pharmacokinetic data?

Answer:

Employ mixed-effects covariate analysis (e.g., NONMEM) with body weight and age as covariates. Key findings:

- Children 6–12 years require 30 mg (vs. adult 60 mg) due to 44% lower clearance.

- Infants (6 months–2 years) need 15 mg (61% lower clearance) . Validate using simulated AUC ratios (pediatric/adult ≤1.25) .

Q. Advanced: How to assess fetal safety of this compound in pregnancy studies?

Answer:

Use propensity score-matched cohort designs to compare outcomes (e.g., major birth defects, spontaneous abortion) between Fexofenadine and Cetirizine cohorts. Adjust for confounders (maternal age, comorbidities) and calculate adjusted odds ratios (OR) with 95% CI. A Danish study (n=2962) found no increased risk (OR=1.06 for birth defects; HR=0.93 for abortion) .

Q. Basic: What solvent systems are optimal for stability testing of this compound?

Answer:

Use DMSO for high solubility (55 mg/mL) in preclinical studies. For long-term storage, lyophilize and store at -80°C (stable for 1 year). Avoid aqueous buffers at pH >7.0 to prevent zwitterion degradation .

Q. Advanced: How to validate a TLC method for this compound identification in combination products?

Answer:

Use silica gel plates with a toluene:ethanol:ammonium hydroxide (50:45:5) solvent. Spot 10 µL of sample and standard (1 mg/mL). After drying, visualize under UV 254 nm. Acceptance criteria: Rf values for Fexofenadine (0.17) and Pseudoephedrine (0.39) must match standards .

Q. Basic: What are key preclinical safety parameters for this compound?

Answer:

属性

CAS 编号 |

153439-40-8 |

|---|---|

分子式 |

C32H40ClNO4 |

分子量 |

538.1 g/mol |

IUPAC 名称 |

hydron;2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;chloride |

InChI |

InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H |

InChI 键 |

RRJFVPUCXDGFJB-UHFFFAOYSA-N |

SMILES |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl |

规范 SMILES |

[H+].CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.[Cl-] |

外观 |

White to Off-White Solid |

熔点 |

190-192 °C |

Key on ui other cas no. |

153439-40-8 |

Pictograms |

Irritant; Health Hazard |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

溶解度 |

71.8 [ug/mL] (The mean of the results at pH 7.4) |

同义词 |

Allegra alpha-(4-(1-carboxy-1-methylethyl)phenyl)-4-hydroxydiphenylmethyl-1-piperidinebutanol fexofenadine fexofenadine hydrochloride MDL 16,455A MDL 16.455 MDL 16455 MDL-16455 Telfast |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。